4-Hydroxypyrrolidine-3-carbonitrile
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Overview
Description
4-Hydroxypyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a hydroxyl group at the 4-position and a nitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the use of azomethine ylides as 1,3-dipoles in cycloaddition reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyrrolidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines under suitable conditions.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituents used.
Scientific Research Applications
4-Hydroxypyrrolidine-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxypyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that derivatives of pyrrolidine can interact with proteins such as Akt, influencing cellular pathways and biological activities . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining the compound’s biological profile .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the hydroxyl and nitrile groups.
Pyrrolidinone: Contains a carbonyl group instead of the nitrile group.
Pyrrolizine: A fused bicyclic compound with a pyrrolidine ring.
Uniqueness: 4-Hydroxypyrrolidine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-hydroxypyrrolidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHRIRHWRWHOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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